

Pharmacological Profile of Substituted Furonitrile Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetyl-2-amino-5-methyl-3-furonitrile

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Substituted furonitrile derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The incorporation of the nitrile group onto the furan scaffold imparts unique electronic and steric properties, leading to potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, with a focus on their anticancer, anti-inflammatory, antibacterial, and antifungal properties. The information is presented to facilitate further research and development in this promising area of drug discovery.

Quantitative Pharmacological Data

The biological activity of substituted furonitrile and related furan derivatives has been quantified against various targets. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potency.

Table 1: Anticancer and Kinase Inhibition Activity

Compound Class	Specific Derivative	Target/Cell Line	Activity Type	Value	Reference
Furan-Thiazol-Acrylonitrile	(2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile and related derivatives	MDA-MB-468, T-47D Breast Cancer	Cytotoxicity	Growth Percentage: -38.24 to 1.28%	[1]
Furan Derivatives	Compound 24	HeLa, SW620	IC50	Not specified, but potent	[2]
Furo[2,3-d]pyrimidines	Compound 4c	VEGFR-2	IC50	57.1 nM	
Furans	Compound 7b	VEGFR-2	IC50	42.5 nM	
Furans	Compound 7c	VEGFR-2	IC50	52.5 nM	
Furo[2,3-d]pyrimidines	Sorafenib (Reference)	VEGFR-2	IC50	41.1 nM	
Furans	Compound 7b	A549, HT-29	IC50	6.66 μ M, 8.51 μ M	
Benzo[b]furan Derivatives	Compound 26	MCF-7	IC50	0.057 μ M	[3]
Benzo[b]furan Derivatives	Compound 36	MCF-7	IC50	0.051 μ M	[3]

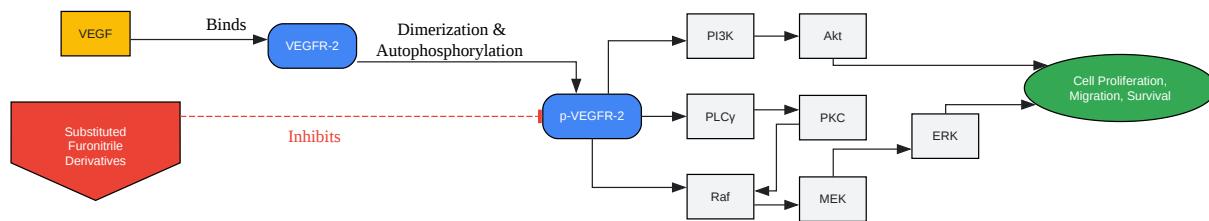
Table 2: Antimicrobial Activity

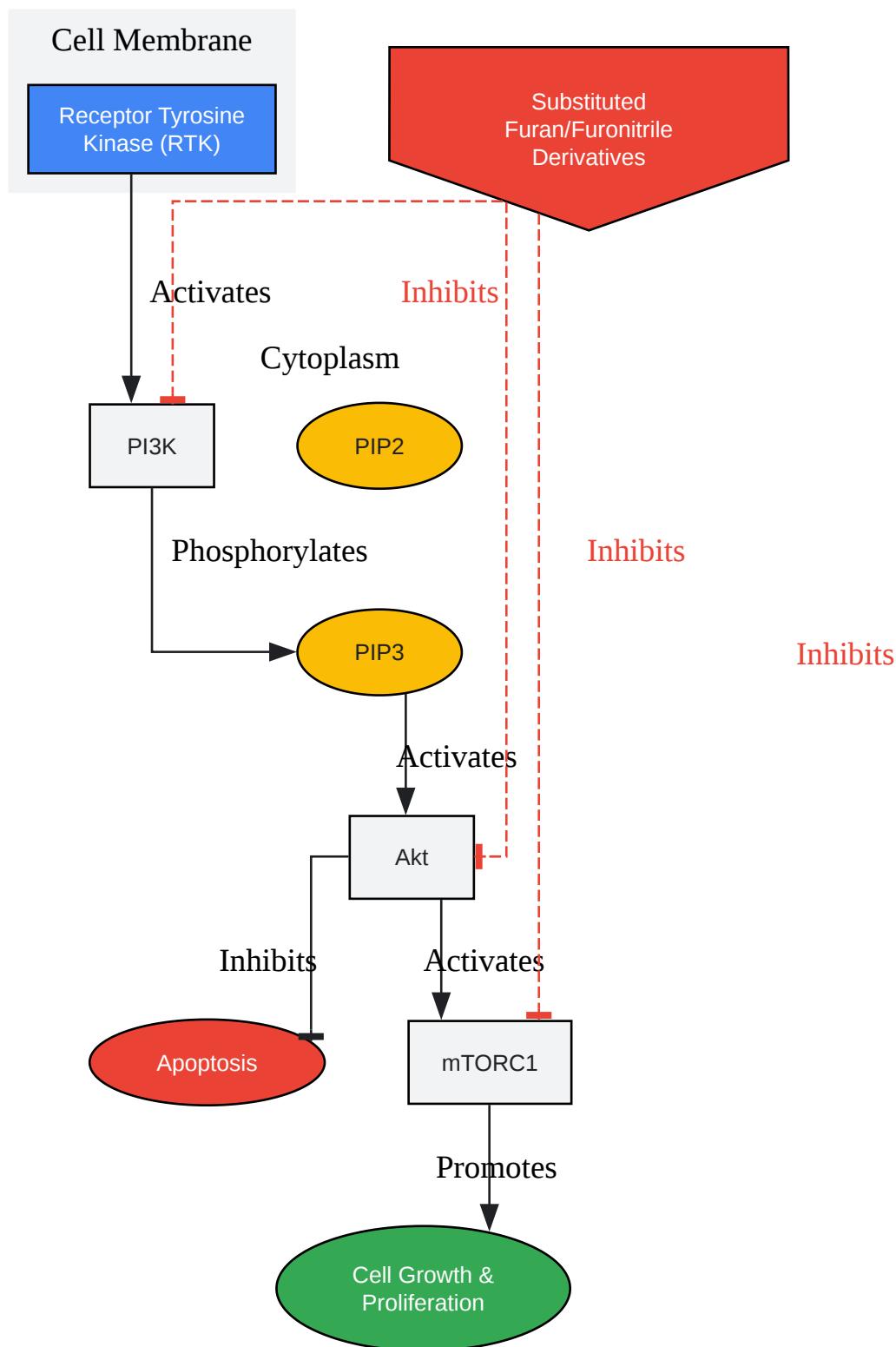
Compound Class	Specific Derivative	Microorganism	Activity Type	Value (µg/mL)	Reference
Nitrofuran Derivatives	Compound 11	<i>Histoplasma capsulatum</i>	MIC90	0.48	[4]
Nitrofuran Derivatives	Compounds 3, 9	<i>Paracoccidioides brasiliensis</i>	MIC90	0.48	[4]
Nitrofuran Derivatives	Compounds 8, 9, 12, 13	<i>Trichophyton rubrum</i>	MIC90	0.98	[4]
Nitrofuran Derivatives	Compounds 8, 12, 13	<i>Trichophyton mentagrophytes</i>	MIC90	0.98	[4]
Nitrofuran Derivatives	Compound 1	<i>Candida</i> and <i>Cryptococcus neoformans</i> strains	MIC90	3.9	[4]
Nitrofuran Derivatives	Compound 5	<i>Candida</i> and <i>Cryptococcus neoformans</i> strains	MIC90	3.9	[4]
Furan-based Pyrimidine-Thiazolidinones	Compound 8k	<i>E. coli</i>	MIC	12.5	
Furan-based Pyrimidine-Thiazolidinones	Compound 8o	<i>P. aeruginosa</i>	MIC	50	
Furan-based Pyrimidine-Thiazolidinones	Compound 8f	<i>C. albicans</i>	MIC	100	

Furan-based Pyrimidine- Thiazolidinon es	Compounds 8d, 8e	<i>A. niger</i>	MIC	100	
I-Borneol possessing 2(5H)- Furanone Derivative	F131	<i>S. aureus</i> isolates	MIC	8-16	[5]
I-Borneol possessing 2(5H)- Furanone Derivative	F131	<i>C. albicans</i> isolates	MIC	32-128	[5]
N6- substituted adenosine derivative with a furan moiety	Compound 202	<i>C. albicans</i>	MIC	32	[6]

Key Signaling Pathways

Substituted furonitrile and related furan derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate the VEGFR-2 and PI3K/Akt/mTOR pathways, which are prominent targets of these compounds.



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